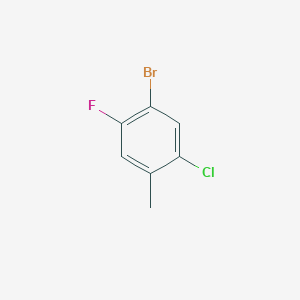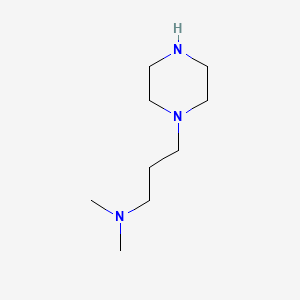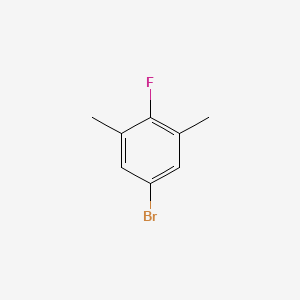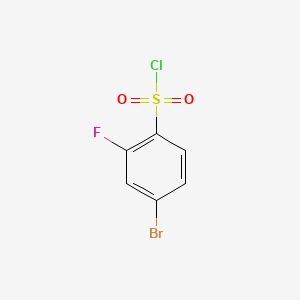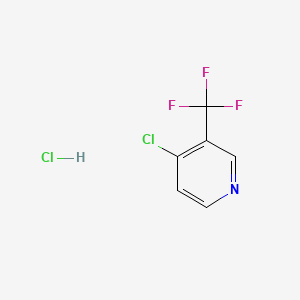
4-(4-Piperidyl)-1-butanol
説明
4-(4-Piperidyl)-1-butanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Medical Applications
- Anticonvulsant Agents : Compounds including 4-(4-Piperidyl)-1-butanol have been synthesized and evaluated for their anticonvulsant activities. Specific compounds showed promising profiles against seizure models with low neurotoxicity, and they significantly increased GABA levels in rat brains (Siddiqui et al., 2012).
- Neuroleptic Activity : Piperidinyl derivatives have been found to exhibit potent neuroleptic activities, comparable to those of established neuroleptics like haloperidol. These compounds were synthesized and tested for their effects on the central nervous system (Sato et al., 1978).
Biological Effects
- Antiallergy Activity : Derivatives of this compound were prepared and evaluated for antiallergy activity. Some derivatives showed potent efficacy in animal models (Walsh et al., 1990).
- Antispasmodic Compounds : These compounds have been extensively studied for their antispasmodic properties. They exhibit various parasympatholytic effects and stimulate the central nervous system at high doses (Cunningham et al., 1949).
Chemical and Molecular Studies
- Butanol Isomers and Cellular Functions : Studies on butanol isomers, including this compound, revealed distinct effects on cellular functions like neurotransmitter and hormone exocytosis. Different isomers exert distinct effects on cellular signaling and molecular targets of general anesthetics (McDavid et al., 2014).
- Antifertility Activity : Piper longum extract containing this compound showed significant antifertility effects in female rats, indicating potential applications in reproductive health research (Lakshmi et al., 2006).
作用機序
Target of Action
4-(4-Piperidyl)-1-butanol is a derivative of piperidine . Piperidine derivatives are known to have a wide range of pharmacological applications and are present in more than twenty classes of pharmaceuticals . They are known to interact with various targets, including the GABA (A) receptor gamma-2 (GABRG2) . GABRG2 plays an important role in the formation of functional inhibitory GABAergic synapses in addition to mediating synaptic inhibition as a GABA-gated ion channel .
Mode of Action
Piperidine derivatives have been reported to show good biocompatibility and potential two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of related piperidine derivatives have been studied .
Result of Action
Piperidine derivatives have been reported to show good biocompatibility and potential two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase .
生化学分析
Biochemical Properties
4-(4-Piperidyl)-1-butanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters . The interaction between this compound and butyrylcholinesterase is crucial for understanding its biochemical properties. This compound acts as a substrate for the enzyme, leading to the hydrolysis of the ester bond and the release of butanol and piperidine derivatives.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can alter neurotransmitter release and synaptic plasticity by interacting with cholinergic receptors . Additionally, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to butyrylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition results in enhanced cholinergic signaling, which can have various physiological effects. Furthermore, this compound can modulate the activity of other enzymes and receptors, contributing to its diverse biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to affect cellular function by altering gene expression and metabolic pathways. These changes can lead to adaptive responses in cells, such as increased resistance to oxidative stress and enhanced metabolic efficiency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance cognitive function and memory in rodents by increasing cholinergic signaling . At higher doses, this compound can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of cholinergic receptors and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The primary metabolic pathway involves its hydrolysis by butyrylcholinesterase, leading to the formation of butanol and piperidine derivatives . These metabolites can further undergo oxidation and conjugation reactions, resulting in their excretion from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can be transported by organic cation transporters and bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum and mitochondria, where it can modulate protein folding and energy production, respectively. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall pharmacological effects.
特性
IUPAC Name |
4-piperidin-4-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-2-1-3-9-4-6-10-7-5-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCHKQZWFMCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382795 | |
| Record name | 4-(4-Piperidyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57614-92-3 | |
| Record name | 4-(4-Piperidyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




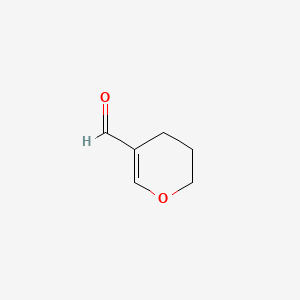

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)

